Product packaging for Lithium dodecylbenzenesulphonate(Cat. No.:CAS No. 29062-27-9)

Lithium dodecylbenzenesulphonate

Cat. No.: B1629789
CAS No.: 29062-27-9
M. Wt: 332.5 g/mol
InChI Key: IRDCEJVOXCGYAV-UHFFFAOYSA-M
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Description

General Overview of Alkylbenzenesulfonate Surfactants in Academic Research

Alkylbenzene sulfonates are a class of anionic surfactants fundamental to numerous chemical applications and academic studies. wikipedia.org These molecules are composed of a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head-group. wikipedia.org Historically, they are one of the most established and extensively utilized synthetic detergents, with applications ranging from personal care products like soaps and shampoos to household cleaners such as laundry and dishwashing detergents. wikipedia.org

The first generation of these surfactants, introduced in the 1930s, were branched alkylbenzene sulfonates (BAS). wikipedia.org While effective, their highly branched molecular structure hindered biodegradation, leading to significant environmental concerns, such as the formation of persistent foam in waterways. wikipedia.org Consequently, research and industrial focus shifted, and by the 1960s, linear alkylbenzene sulfonates (LAS) were developed as a more environmentally benign alternative. wikipedia.orgscholarsresearchlibrary.com The linear alkyl chain of LAS is more susceptible to microbial degradation, with studies showing rapid mineralization under aerobic conditions. wikipedia.orgresearchgate.net

Academic research into LAS is multifaceted. A significant area of investigation is their environmental fate and interaction with ecosystems. researchgate.netresearchgate.net Researchers have studied their concentration in wastewater, their effects on aquatic organisms, and their biodegradability in various environmental conditions. researchgate.netresearchgate.netnih.gov Another major research avenue is their application in industrial processes, particularly in chemical enhanced oil recovery (CEOR). nih.gov Studies in this field explore the interaction of LAS with carbonate and silica (B1680970) surfaces under harsh reservoir conditions of high salinity and temperature to improve oil desorption and recovery. nih.gov The synthesis of LAS, typically involving the Friedel–Crafts alkylation of benzene (B151609) with linear mono-olefins followed by sulfonation, is also a subject of continuous study to optimize efficiency and product purity. scholarsresearchlibrary.comscholarsresearchlibrary.com

Table 1: General Properties and Applications of Linear Alkylbenzene Sulfonates (LAS)

Property Description Source(s)
Type Anionic Surfactant wikipedia.org
Structure Consists of a hydrophilic sulfonate head-group and a hydrophobic linear alkylbenzene tail-group. The alkyl chain length typically ranges from 10 to 16 carbon atoms. wikipedia.orgscholarsresearchlibrary.comscholarsresearchlibrary.com
Synthesis Commercially prepared by the sulfonation of linear alkylbenzene (LAB). scholarsresearchlibrary.comscholarsresearchlibrary.com
Key Feature Good performance as a cleaning agent, relatively low cost, and high biodegradability (over 90%). scholarsresearchlibrary.com
Primary Applications Household detergents (laundry powders, dishwashing liquids), industrial cleaners, and emulsifying agents. wikipedia.orgscholarsresearchlibrary.comscholarsresearchlibrary.com
Research Focus Environmental biodegradability, enhanced oil recovery, interaction with various surfaces, and toxicological effects. researchgate.netnih.govnih.gov

Significance of Lithium Counterions in Surfactant Systems and Emerging Materials

The lithium ion (Li⁺), as a counterion, imparts unique characteristics to surfactant systems. Due to its small ionic radius and high charge density, it possesses the largest hydration radius among the alkali metal cations. acs.org This property distinctly influences the packing of surfactant molecules at interfaces and the thermodynamics of micellization. acs.org Molecular dynamics simulations and NMR studies on systems containing lithium ions have provided atomic-level insights into how Li⁺ affects the structure of surfactant aggregates and the dynamics of water molecules at the aggregate-solution interface. nih.gov

The significance of lithium has expanded dramatically with the rise of advanced energy storage technologies. Lithium is the cornerstone of modern rechargeable batteries, including lithium-ion (Li-ion) and lithium-sulfur (Li-S) cells, due to its high electrochemical potential and low atomic weight. researchoutreach.orgthoughtco.com In this context, researchers are exploring the use of surfactant-inspired concepts and lithium-containing amphiphiles to address key challenges in battery performance and safety. researchoutreach.orgbit.edu.cnmdpi.com For instance, specialized hydrofluoroether (HFE) molecules designed to mimic surfactants are used to create localized high-concentration electrolytes, encapsulating lithium ions in micelle-like structures to improve cell stability and prevent degradation. researchoutreach.org Furthermore, liquid crystalline mesophases formed from lithium salts and nonionic surfactants are being investigated as novel gel electrolytes for applications in dye-sensitized solar cells, offering an alternative to volatile liquid electrolytes. This convergence of surfactant chemistry and materials science highlights the growing importance of lithium counterions in the development of next-generation technologies. sigmaaldrich.com

Table 2: Selected Physical and Chemical Properties of Lithium (Li)

Property Value / Description Source(s)
Atomic Number 3 thoughtco.com
Classification Alkali Metal thoughtco.com
Atomic Weight [6.938; 6.997] thoughtco.com
Electron Configuration [He] 2s¹ thoughtco.com
Physical State Lightest solid element under ordinary conditions. thoughtco.com
Density 0.534 g/cm³ (at 20 °C) thoughtco.com
Melting Point 180.54 °C (453.69 K) thoughtco.com
Boiling Point 1342 °C (1615 K) thoughtco.com
Key Feature Possesses a very high specific heat capacity and high electrochemical potential, making it ideal for batteries. thoughtco.com

Research Objectives and Scope for Lithium Dodecylbenzenesulphonate (LiDoBS) Studies

While extensive research exists for common salts of dodecylbenzenesulfonic acid (like the sodium salt, NaDDBS), dedicated studies on this compound (LiDoBS) are less prevalent. The potential research objectives for LiDoBS are therefore derived from the intersection of known LAS applications and the unique properties conferred by the lithium counterion, particularly in advanced materials.

A primary research objective would be the synthesis and fundamental characterization of LiDoBS. This involves the neutralization of dodecylbenzenesulfonic acid with a suitable lithium base, followed by purification and rigorous characterization of the product. nih.gov The scope of this work would include determining key physicochemical properties such as its critical micelle concentration (CMC), surface tension reduction capabilities, and aggregation behavior in various solvents using techniques like tensiometry, spectroscopy, and scattering methods.

A second, and highly significant, research objective would be to investigate the application of LiDoBS in electrochemical systems . Given the critical role of lithium salts in battery electrolytes, LiDoBS could be studied as a potential electrolyte additive or as a primary component in a non-conventional electrolyte. researchoutreach.orgsigmaaldrich.com The surfactant properties of the dodecylbenzenesulfonate anion could offer advantages in modifying electrode-electrolyte interfaces, improving ion transport, or forming stable, self-assembling structures for gel-polymer or solid-state batteries. rsc.org The scope would involve formulating electrolytes containing LiDoBS and testing their electrochemical performance—including ionic conductivity, cycling stability, and rate capability—in battery test cells.

A third objective would focus on exploring LiDoBS in specialized formulations and self-assembled systems . Research could investigate the formation of lyotropic liquid crystal phases, similar to those observed with other lithium salt-surfactant systems, for potential use as structured electrolytes or templates for nanomaterial synthesis. nih.gov The scope for this research would involve phase behavior studies using techniques like polarized optical microscopy (POM) and X-ray diffraction (XRD) to map the different self-assembled structures that LiDoBS can form under varying conditions of concentration and temperature. These studies would aim to understand how the specific lithium counterion influences the rich phase behavior typical of surfactant systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29LiO3S B1629789 Lithium dodecylbenzenesulphonate CAS No. 29062-27-9

Properties

IUPAC Name

lithium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Li/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDCEJVOXCGYAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951668
Record name Lithium 2-dodecylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29062-27-9
Record name Lithium 2-dodecylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium dodecylbenzenesulphonate
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Synthetic Strategies and Chemical Modification for Lithium Dodecylbenzenesulphonate Integration

Established Methodologies for Dodecylbenzenesulphonate Synthesis Relevant to Lithium Derivatives

The foundational step towards producing lithium dodecylbenzenesulphonate is the synthesis of its precursor, dodecylbenzenesulphonic acid. The most common method for this is the sulphonation of linear alkylbenzene. researchgate.net This process is an electrophilic aromatic substitution reaction where a sulphonic acid functional group is attached to the dodecylbenzene (B1670861) molecule. researchgate.net

The reaction typically involves treating dodecylbenzene with a strong sulphonating agent. Common agents include concentrated sulphuric acid, oleum (B3057394) (fuming sulphuric acid), or sulphur trioxide. researchgate.netgoogle.com The reaction with sulphur trioxide, often in a solvent like 1,2-dichloroethane, is a high-yield method for producing high-purity dodecylbenzenesulphonic acid. google.com The process involves the electrophilic attack of the sulphonating agent on the aromatic ring, followed by the removal of a proton to form the stable sulphonic acid. researchgate.net Once dodecylbenzenesulphonic acid is synthesized, it can be neutralized with a suitable lithium base to produce the desired lithium salt.

Approaches to this compound Preparation and Purity Control

The direct synthesis of this compound involves the neutralization of dodecylbenzenesulphonic acid with a lithium-containing base. This is analogous to methods used for preparing other metal salts of this acid, such as calcium dodecylbenzenesulphonate, where calcium hydroxide (B78521) is used for neutralization. google.com For the lithium derivative, bases like lithium hydroxide or lithium carbonate would be employed. The reaction mixture's pH is carefully controlled to ensure complete neutralization. google.com

Purity control is a critical step, particularly for applications in electronics like lithium-ion batteries, where impurity levels are stringently managed. azom.com Purity requirements for lithium salts in batteries have risen from 99% to as high as 99.95-99.99%. azom.com Key impurities to be removed include residual starting materials, byproducts, and other metal ions (e.g., sodium, calcium, magnesium). azom.com Purification strategies often involve precipitation and recrystallization. google.comgoogle.com A common method involves dissolving the impure salt in a suitable solvent, potentially forming a solvate complex, which is then crystallized, separated, and dissociated to yield the purified salt. google.com For instance, methods for purifying lithium carbonate involve dissolving the material, adding a precipitating agent to remove specific impurities like sulphate ions, followed by recrystallization. google.com These principles are applicable to the purification of this compound to achieve the high purity required for advanced applications.

Table 1: Summary of Preparation and Purity Control Strategies

StageMethodDescriptionKey Considerations
PreparationDirect NeutralizationReacting dodecylbenzenesulphonic acid with a lithium base (e.g., LiOH, Li₂CO₃).Stoichiometric control of reactants; pH monitoring to ensure complete reaction.
Ion ExchangePassing a solution of another dodecylbenzenesulphonate salt (e.g., sodium salt) through a lithium-containing ion-exchange resin.Efficiency of the ion-exchange column; potential for contamination from the resin.
Purity ControlRecrystallizationDissolving the crude product in a solvent and allowing it to crystallize, leaving impurities in the mother liquor.Choice of solvent to maximize yield and purity; control of cooling rate.
PrecipitationAdding specific agents to precipitate out impurities (e.g., other metal sulphates).High specificity of the precipitating agent; effective removal of the precipitate (e.g., by filtration).

Chemical Modification of Dodecylbenzenesulphonate for Enhanced Lithium Interaction

Functionalization for Specific Interfacial and Bulk Behaviors

The dodecylbenzenesulphonate anion possesses a natural amphiphilic structure, with a hydrophilic sulphonate head group and a hydrophobic dodecylbenzene tail. This structure dictates its behavior at interfaces, such as in micelles. mdpi.comnih.gov Molecular dynamics simulations and experimental studies show that the packing and orientation of these molecules at an interface can be influenced by the surrounding medium. mdpi.comnih.gov For instance, the presence of aromatic compounds like benzene (B151609) can insert between the surfactant molecules, increasing the area per head group and altering the micelle's interfacial properties. mdpi.com

This inherent structure can be further modified through chemical functionalization to tune its properties for specific applications, such as in polymer electrolytes for lithium batteries. mdpi.comresearchgate.net The goal of such modifications would be to enhance interaction with lithium ions and improve ion transport. Strategies could include:

Altering Alkyl Chain Length: Modifying the length of the dodecyl chain could change the hydrophobic-lipophilic balance, affecting solubility in different polymer matrices and the formation of ion-conductive pathways.

Introducing Polar Groups: Adding ether or other polar functional groups to the alkyl chain could create additional coordination sites for lithium ions, potentially enhancing ion dissociation and mobility, a principle used in polymer electrolytes like those based on polyethylene (B3416737) oxide (PEO). tu-darmstadt.de

Ring Substitution: Adding other functional groups to the benzene ring could alter the electronic properties and steric hindrance of the head group, influencing its interaction with the polymer matrix and lithium ions.

Table 2: Potential Functionalization Strategies and Their Hypothesized Effects

Modification StrategyTarget LocationPotential Effect on BehaviorRelevance to Lithium Interaction
Chain Length VariationAlkyl (dodecyl) chainAlters solubility and micellar properties.Impacts the formation of ion-conductive domains within a polymer electrolyte.
Ether Linkage InsertionAlkyl (dodecyl) chainIncreases polarity and flexibility of the tail.Provides Lewis base sites for Li⁺ coordination, aiding salt dissociation and ion transport.
FluorinationBenzene ring or alkyl chainIncreases electrochemical stability and modifies electronic properties.Enhances stability at high voltages in battery applications and can influence anion-cation interactions.
Additional SulphonationBenzene ringIncreases charge density and hydrophilicity.Could create a single-ion conductor where the anion is part of a larger structure, promoting Li⁺ mobility.

Doping Strategies with Dodecylbenzenesulphonate Anion in Conductive Polymers

The dodecylbenzenesulphonate anion is particularly effective as a dopant for several reasons. Its size and structure can influence the morphology of the resulting polymer film, and it can also act as a surfactant during polymerization, aiding in the creation of stable dispersions. mdpi.com For example, dodecylbenzenesulphonic acid (DBSA) has been used as both a dopant and a surfactant in the synthesis of conductive polyaniline. mdpi.com Similarly, related molecules like iron(III) dodecylbenzenesulphonate have been used as both an oxidant and a dopant supplier for the synthesis of high-quality PEDOT films. nih.gov

Table 3: Components and Their Roles in Doping Conductive Polymers

ComponentRole in the Doping ProcessExample
Conductive PolymerProvides the conjugated backbone that is oxidized to create positive charge carriers.Polyaniline (PANI), Poly(3,4-ethylenedioxythiophene) (PEDOT)
Oxidant (or Electrode)Removes electrons from the polymer backbone (p-doping).Ammonium persulphate, Iron(III) salts, Anode in electrochemical cell
Dodecylbenzenesulphonate AnionIncorporated into the polymer matrix to balance the positive charge; influences morphology.From dodecylbenzenesulphonic acid or its salts.
Lithium Cation (Li⁺)The counter-ion to the dopant anion, present in the final material.From this compound.

Self Assembly and Supramolecular Structures of Lithium Dodecylbenzenesulphonate Systems

Lyotropic Phase Behavior of Dodecylbenzenesulphonates with Lithium Counterions in Aqueous Systems

The term "lyotropic" refers to the formation of liquid crystalline phases, or mesophases, as a function of concentration in a solvent. For Li-DBS in water, a rich variety of such phases can be observed.

The phase behavior of dodecylbenzenesulphonates is significantly influenced by the nature of the counterion associated with the sulphonate head group. acs.org Phase diagrams, which map the different phases of a system as a function of temperature and concentration, reveal the profound impact of the counterion.

For instance, research has shown that the Li-DBS/water system exhibits a hexagonal phase within a specific concentration and temperature range, a feature not as prominently observed with other counterions. acs.org This suggests that the lithium counterion promotes a cylindrical packing of the surfactant molecules. The phase behavior is a delicate balance of electrostatic interactions, hydration forces, and the geometry of the surfactant molecules themselves.

The different liquid crystalline phases, or mesophases, formed by Li-DBS in water are characterized by distinct structural arrangements of the surfactant molecules. These structures can be identified and characterized using techniques such as polarized light microscopy, X-ray diffraction (XRD), and small-angle X-ray scattering (SAXS). acs.orgresearchgate.net

Lamellar Phase (Lα): In the lamellar phase, the surfactant molecules arrange themselves into bilayers, with the hydrophobic tails pointing inwards and the hydrophilic head groups facing the aqueous solvent on either side. These bilayers are stacked in a parallel fashion, separated by layers of water. The appearance under a polarizing microscope is often of oily streaks and Maltese crosses. acs.org

Hexagonal Phase (H1): The hexagonal phase consists of cylindrical micelles that are packed into a hexagonal lattice. acs.org The hydrophobic tails form the core of the cylinders, while the hydrophilic head groups are on the exterior, in contact with the surrounding water. This phase is typically more viscous than the lamellar phase.

The transition between these phases is governed by the concentration of the surfactant. At lower concentrations, discrete micelles are present. As the concentration increases, these micelles may pack more closely, leading to the formation of the hexagonal phase. At even higher concentrations, the system may transition to the lamellar phase to accommodate the surfactant molecules more efficiently.

Phase Behavior of Lithium Dodecylbenzenesulphonate in Water. acs.org
Concentration Range (wt%)Predominant PhaseStructural Description
LowMicellarSpheroidal or ellipsoidal aggregates (micelles) dispersed in water.
25 - 50Hexagonal (H1)Cylindrical micelles arranged in a hexagonal lattice.
HighLamellar (Lα)Parallel bilayers of surfactant molecules separated by water layers.

Micellization Characteristics and Critical Micelle Concentration (CMC) in this compound Systems

Micellization is a fundamental property of surfactants and represents the initial step in the self-assembly process. It is characterized by the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form in significant numbers. sigmaaldrich.com Below the CMC, the surfactant primarily exists as monomers. Above the CMC, there is an equilibrium between monomers and micelles. beloit.edu

The CMC is a key parameter as it influences many of the physicochemical properties of the surfactant solution, such as surface tension, conductivity, and the ability to solubilize non-polar substances. The CMC of dodecylbenzenesulphonates is influenced by the counterion. While specific data for the CMC of this compound is not as widely reported as for its sodium counterpart (sodium dodecylbenzenesulphonate, SDS), the principles governing its behavior are similar. For comparison, the CMC of SDS is approximately 8.2 x 10⁻³ mol/L at 25°C. researchgate.net

The determination of the CMC can be achieved through various experimental techniques, including:

Surface Tension Measurements: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Conductivity Measurements: For ionic surfactants like Li-DBS, the conductivity of the solution changes at the CMC due to the different mobilities of the micelles compared to the individual ions.

Spectroscopic Methods: Techniques utilizing dyes that change their spectral properties upon incorporation into the hydrophobic core of a micelle can be used to determine the CMC. beloit.edu

Comparison of CMC Values for Dodecylbenzenesulphonates with Different Counterions
SurfactantTemperature (°C)CMC (M)Reference
Sodium Dodecylbenzenesulphonate251.52 x 10⁻³ eiu.edu
Sodium Dodecylbenzenesulphonate401.73 x 10⁻³ eiu.edu

Formation of Advanced Self-Assembled Architectures

Beyond the relatively simple structures of micelles and lyotropic liquid crystalline phases, Li-DBS can participate in the formation of more complex and functional supramolecular architectures. These advanced structures often arise from the interplay of electrostatic interactions, hydrogen bonding, and other non-covalent forces, and can be tailored for specific applications.

Recent research has demonstrated the potential for lithium cations to be incorporated into self-assembled electrostatic nanocapsules. rsc.org While not directly involving dodecylbenzenesulphonate, this work highlights the role of lithium in directing the formation of complex, hollow, and cage-like structures. In these systems, the lithium ions are held within the nanostructure through electrostatic interactions with negatively charged components of the assembly. rsc.org This principle could be extended to systems containing Li-DBS, where the lithium cations could mediate the assembly of the sulphonate head groups into more intricate, three-dimensional architectures. The formation of such nanocapsules is a "cascade self-assembly" process, where simple components spontaneously form complex, hierarchical structures. rsc.org

In many practical applications, surfactants are used in mixtures to achieve desired properties. When Li-DBS is combined with other surfactants, such as non-ionic or cationic surfactants, a wide array of mixed micelles and vesicles can be formed. Vesicles are spherical bilayers that enclose an aqueous core, and their formation is often favored in mixed surfactant systems due to synergistic interactions between the different types of surfactant molecules.

The study of mixed surfactant systems containing lithium dodecyl sulfate (B86663) (a close relative of Li-DBS) and a non-ionic surfactant has shown that the size and charge of the resulting micelles can be tuned by varying the molar ratio of the two components. capes.gov.br These mixed aggregates can exhibit properties that are superior to those of the individual surfactants, such as lower CMCs and enhanced solubilization capacity. The ability to control the morphology and properties of these aggregates is crucial for the formulation of advanced materials with applications in areas such as drug delivery, nanotechnology, and catalysis.

Interfacial Science and Rheology of Lithium Dodecylbenzenesulphonate Solutions and Interlayers

Surface and Interfacial Tension Studies in Lithium-Containing Dodecylbenzenesulphonate Systems

The addition of salts to dodecylbenzenesulphonate solutions has a marked effect on their interfacial properties. Studies on analogous systems, such as sodium dodecylbenzenesulphonate (SDBS), show that the presence of electrolytes, including lithium salts, consistently lowers the surface tension and promotes the formation of micelles at lower concentrations. mdpi.comnewcastle.edu.au This behavior is attributed to the screening of electrostatic repulsion between the ionic head groups of the surfactant molecules, which allows for more compact packing at the interface and facilitates micellization in the bulk solution.

Influence of Electrolyte Composition (e.g., Lithium Chloride) on Interfacial Tension

The composition of the electrolyte, specifically the type of cation, plays a crucial role in modifying the interfacial tension. When various chloride salts are added to dodecylbenzenesulphonate solutions, they all contribute to a reduction in surface tension. mdpi.com However, the magnitude of this effect varies between different cations.

Salt Added to SDBS SolutionRelative Impact on Lowering Surface TensionRelative Impact on Dilational Viscoelasticity
Calcium Chloride (CaCl₂)HighHighest
Magnesium Chloride (MgCl₂)HighHigh
Potassium Chloride (KCl)ModerateModerate
Sodium Chloride (NaCl)ModerateLow
Lithium Chloride (LiCl)ModerateLowest

Table 1: Comparative effect of different chloride salts on the interfacial properties of Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) solutions, based on findings from referenced studies. mdpi.comnewcastle.edu.au

Adsorption Layer Characteristics at Air-Solution and Oil-Water Interfaces

The characteristics of the adsorption layer formed by dodecylbenzenesulphonate at air-solution or oil-water interfaces are significantly dictated by the specific counterion present. Molecular dynamics simulations on the closely related dodecyl sulfate (B86663) monolayers reveal that while varying the monovalent counterion (from Li⁺ to Na⁺, Cs⁺, and NH₄⁺) has no significant effect on the conformation of the surfactant molecules themselves, it profoundly impacts the interfacial properties. rsc.orgmanchester.ac.uk

Dilational Rheology of Dodecylbenzenesulphonate-Adsorbed Layers in the Presence of Lithium Salts

Dilational rheology, which measures the response of an interface to changes in its area, provides insight into the dynamic properties of the surfactant adsorption layer. mdpi.com For dodecylbenzenesulphonate systems, the addition of lithium salts alters these rheological properties. The dynamic variation in interfacial tension during oscillation is a result of relaxation processes, which primarily involve the exchange of surfactant molecules between the interface and the bulk solution, and molecular rearrangements within the interface itself. mdpi.com

Viscoelastic Properties and Interfacial Dynamics

The viscoelasticity of the adsorbed layer, often expressed as the dilational viscoelastic modulus, is sensitive to both surfactant and salt concentration. The addition of salts like lithium chloride can increase the dilational viscoelastic modulus, but typically only at low dodecylbenzenesulphonate concentrations (e.g., below 0.01–0.02 mM for SDBS). mdpi.comnewcastle.edu.au Above this concentration range, the presence of salts tends to decrease the viscoelasticity. mdpi.comnewcastle.edu.au This is because the salt-induced micelle formation facilitates a more rapid molecular exchange between the bulk and the interface, which dampens the surface tension gradient created by the dilation. mdpi.comnewcastle.edu.au

Studies comparing different salts have established a clear trend in their effect on the dilational viscoelasticity of dodecylbenzenesulphonate layers, with the order being: CaCl₂ > MgCl₂ > KCl > NaCl > LiCl. mdpi.comnewcastle.edu.au This indicates that lithium chloride has the least pronounced effect on increasing the viscoelastic modulus among the common alkali and alkaline earth metal chlorides. mdpi.comnewcastle.edu.au

Impact of Lithium Counterions on Interfacial Molecular Exchange

The specific impact of the lithium counterion on interfacial dynamics stems from its fundamental physicochemical properties. The effect of monovalent ions on the dilational viscoelasticity of dodecylbenzenesulphonate solutions is attributed to the degree of matching in water affinities between the surfactant head groups and the counterions, which influences the tendency for ion-pairing. mdpi.com

Molecular dynamics simulations support this by showing that different counterions have a significant and varied effect on the interfacial properties of the monolayer. rsc.org Lithium ions, being less hydrated than sodium ions, create a less hydrated monolayer. rsc.orgmanchester.ac.uk This specific ion effect modifies the environment at the interface, thereby influencing the rate and dynamics of surfactant molecule exchange between the bulk phase and the surface layer. The domination of this induced molecular exchange at higher surfactant concentrations is what leads to the observed decrease in dilational viscoelasticity. mdpi.com

Wetting Phenomena and Spreading Dynamics in Lithium-Containing Systems

The wetting and spreading of a liquid on a solid surface are governed by the balance of cohesive and adhesive forces, which are fundamentally linked to surface and interfacial tension. Surfactants like dodecylbenzenesulphonate are added to solutions precisely to reduce surface tension and thereby improve wetting.

The presence of lithium ions, through an electrolyte like lithium chloride, modifies the surface tension of the dodecylbenzenesulphonate solution. mdpi.com As established, LiCl lowers the surface tension, which would generally be expected to enhance wetting and spreading dynamics. However, the specific interactions between the lithium-containing surfactant solution and a given solid substrate would determine the ultimate wetting behavior. While extensive research exists on the wetting properties of molten liquid lithium and lithium-based electrolytes for battery applications, specific studies focusing on the wetting phenomena of aqueous lithium dodecylbenzenesulphonate solutions are less common. nih.govillinois.edustanford.edu The principles suggest that the modifications to surface tension and interfacial adsorption layers induced by lithium ions would inherently influence these spreading and wetting processes.

Applications of Dodecylbenzenesulphonate in Advanced Lithium Energy Storage Systems

Electrolyte Formulations and Interfacial Stabilization in Lithium Batteries

The electrolyte is a crucial component of a lithium battery, responsible for ion transport between the cathode and anode. The stability of the interface between the electrolyte and the electrodes is paramount for the battery's longevity and safety. Dodecylbenzenesulphonate has been integrated into electrolyte systems, particularly in solid-state and polymer electrolytes, to address key challenges in this area.

A significant challenge for solid-state batteries featuring lithium metal anodes is the mechanical degradation of the solid-solid interface between the lithium metal and the solid electrolyte. rsc.orgrsc.org To address this, a novel "adaptive polymer electrolyte" (A-PE) has been developed, which can be used as an interlayer to stabilize this critical interface. rsc.orgrsc.orgrsc.org This adaptive capability is imparted by incorporating particles of a conducting polymer, specifically polypyrrole doped with dodecylbenzenesulphonate (PPy(DBS)), into a polymer electrolyte matrix. rsc.orgrsc.org

The fundamental principle behind the A-PE is the utilization of the polarization of the PPy(DBS) particles. rsc.orgrsc.org Polypyrrole is selected for its ability to respond to low electric field strengths, and dodecylbenzenesulphonate (DBS⁻) serves as a large, immobile dopant that enhances the stability of the polypyrrole. rsc.org This innovative approach aims to mitigate the formation of voids at the electrode-electrolyte interface, which can lead to loss of contact and eventual cell failure. rsc.orgrsc.org A dissertation has also highlighted the use of lithium dodecylbenzenesulfonate (LiDBS) compounded into a Poly(ethylene oxide) (PEO)-based electrolyte to enhance its properties. globethesis.com

The defining characteristic of the PPy(DBS)-based adaptive polymer electrolyte is its ability to deform mechanically in response to an electric field. This electrochemomechanical behavior has been thoroughly characterized using various advanced techniques. rsc.orgrsc.orgrsc.org The primary mechanical response measured is expansion, which was quantified using Atomic Force Microscopy (AFM). rsc.org

Research has demonstrated that these adaptive films exhibit a significant expansion response. rsc.orgrsc.org For instance, a polymer electrolyte containing just 1 wt% of PPy(DBS) particles can produce up to 6% strain when subjected to an electric field strength of 0.3 V/µm at room temperature. rsc.orgrsc.org This expansion is hypothesized to be crucial for maintaining intimate contact at the lithium anode interface. rsc.org The characterization of these materials also includes measurements of ionic conductivity, which are in the range of 0.11–0.16 mS/cm at 25 °C, as well as Li symmetric cycling with intermittent electrochemical impedance spectroscopy (EIS), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA). rsc.orgrsc.orgrsc.org

Table 1: Electrochemomechanical Properties of Adaptive Polymer Electrolyte (A-PE) with PPy(DBS)

PropertyValueConditionsSource(s)
Dopant Dodecylbenzenesulphonate (DBS)In Polypyrrole (PPy) conducting polymer rsc.org
Ionic Conductivity 0.11–0.16 mS/cmAt 25 °C rsc.orgrsc.org
Max Expansion Strain Up to 6%1 wt% PPy(DBS), 0.3 V/µm electric field rsc.orgrsc.org
Operating Temperature Room Temperature (20–25 °C)- rsc.orgrsc.org

The primary application envisioned for the adaptive polymer electrolyte containing PPy(DBS) is as an interlayer to prevent interfacial degradation in lithium metal solid-state batteries (LIMSSBs). rsc.orgrsc.orgrsc.org During the charge and discharge cycles, the lithium metal anode undergoes volume changes that can lead to the formation of voids and loss of contact with the solid electrolyte. rsc.org This loss of contact increases interfacial resistance and can cause catastrophic cell failure. rsc.org

The A-PE is designed to counteract this degradation mechanism. rsc.org It is theorized that should a void or partial contact loss occur, the electric field across the interlayer would intensify in that region, inducing a localized expansion of the A-PE to fill the gap and restore interfacial integrity. rsc.org By actively maintaining physical contact, the A-PE enhances the durability and potentially the safety of the battery. rsc.org Furthermore, related research has explored a voltage-responsive smart membrane system based on PPy(DBS) that acts as a controllable barrier to ion transport, showcasing another method of interfacial control. oup.com Additives like potassium perfluoroalkyl sulfonate can also form protective films on the lithium anode, a general strategy to which dodecylbenzenesulfonate could contribute. alfa-chemistry.com

Beyond its role in specialized adaptive polymers, lithium dodecylbenzenesulphonate (LiDBS) has been investigated as a direct additive to solid polymer electrolytes to boost their fundamental performance. globethesis.com A key limitation of widely studied PEO-based solid electrolytes is their low ionic conductivity at room temperature, which typically necessitates operation at elevated temperatures (60-80°C). globethesis.com

A doctoral dissertation demonstrated that compounding LiDBS into a PEO electrolyte can increase its room-temperature conductivity. globethesis.com The proposed mechanism suggests that the surfactant, with its distinct hydrophilic and hydrophobic ends, forms micelle-like structures within the PEO matrix. globethesis.com This modification of the polymer structure facilitates better ion transport. This concept is supported by patents that list lithium dodecylbenzenesulfonate as a component in ion-conductive polymer electrolytes specifically to achieve excellent and stable ion conductivity, even at lower temperatures. google.comepo.org

Adaptive Polymer Electrolytes with Dodecylbenzenesulphonate-Doped Conducting Polymers

Cathode and Anode Material Composites Utilizing Dodecylbenzenesulphonate Surfactants

The performance of a battery electrode is heavily dependent on its microstructure, including the size, shape, and distribution of active material particles and conductive additives. Dodecylbenzenesulphonate, typically in its sodium salt form (SDBS), is widely used as a surfactant to control these features during the synthesis and fabrication of electrode materials.

Lithium Iron Phosphate (LiFePO₄): The morphology of LiFePO₄, a popular cathode material known for its safety and stability, is critical to its electrochemical performance. acs.orgresearchgate.net Surfactants like dodecylbenzenesulphonate play a crucial role in controlling the growth of LiFePO₄ nanocrystals during synthesis. rsc.org For instance, its use has been reported in the sonochemical synthesis of FePO₄, which is a precursor for producing LiFePO₄. researchgate.net The surfactant helps to control the crystal size and morphology, which is essential for achieving high bulk density, discharge rate, and capacity in the final cathode material. researchgate.net

Carbon Nanotubes (CNTs): Carbon nanotubes are excellent conductive additives for battery electrodes, but they have a strong tendency to agglomerate, which hinders their effectiveness. mdpi.com Sodium dodecylbenzenesulfonate (SDBS) is a widely used and effective surfactant for dispersing CNTs in aqueous solutions for electrode manufacturing. mdpi.comresearchgate.net The long hydrophobic tail and charged head group of the SDBS molecule help to coat the CNTs and prevent them from bundling together through electrostatic repulsion. researchgate.net Achieving a uniform dispersion is critical, as it leads to a better conductive network within the electrode, which in turn enhances specific capacity, rate capability, and cycle stability. mdpi.com Studies on CNT-polymer composites have shown that better dispersion using SDBS directly correlates with higher electrical conductivity, with values reaching up to 1500 S/m. plos.org

Table 2: Effect of Dodecylbenzenesulphonate as a Dispersant for Electrode Materials

Electrode MaterialSurfactant FormRole / EffectResulting ImprovementSource(s)
LiFePO₄ SDBSControls crystal size and morphology during synthesis.Potential for high bulk density, discharge rate, and capacity. researchgate.net
LiCoO₂ SDBSActs as a micellar template and dopant to form a LiCoO₂/Polyaniline composite.Disperses LiCoO₂ particles in a continuous conductive polymer matrix. researchgate.net
Carbon Nanotubes (CNTs) SDBSDisperses and debundles CNTs in suspension.Enhances electrical conductivity (up to 1500 S/m), specific capacity, and cycle stability. mdpi.complos.org

Conductivity Enhancement in Composite Electrode Formulations

Research into analogous anionic surfactants provides insight into this enhancement. For instance, the addition of Sodium Dodecyl Sulfate (B86663) (SDS) during the emulsion polymerization of polyaniline (PANi) has been shown to significantly increase the electrical conductivity of the resulting polymer. researchgate.net The conductivity of PANi without surfactants was measured at 0.089 S cm⁻¹, whereas the addition of 1% SDS increased it to 1.12 S cm⁻¹. researchgate.net This enhancement is attributed to the role of the sulfonate group (SO₃⁻) acting as a secondary dopant in the acidic system, which facilitates charge transport along the polymer chain. researchgate.net

Similarly, studies on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films demonstrated that the addition of sodium dodecylbenzenesulfonate (SDBS) improved film crystallinity, which in turn significantly enhanced electrical conductivity. nitech.ac.jp The surfactant molecules are believed to induce conformational changes in the polymer chains, promoting a more ordered structure that is favorable for charge hopping.

Table 1: Effect of Anionic Surfactant on Polyaniline (PANi) Conductivity

Surfactant (1% solution) Resulting PANi Conductivity (S cm⁻¹)
None 0.089
Sodium Octyl Sulfate (SOS) 1.16
Sodium Dodecyl Sulfate (SDS) 1.12

This table is generated based on data from a study on enhancing polyaniline conductivity. researchgate.net

Electrochemical Performance and Cycling Stability in Lithium-Ion and Lithium/Sulfur Batteries

The application of dodecylbenzenesulphonate-based surfactants as additives in the electrolyte or as a component in the electrode binder can have a significant impact on the electrochemical performance and cycling stability of both lithium-ion (Li-ion) and lithium/sulfur (Li-S) batteries.

In Li-S batteries, a primary challenge is the "shuttle effect," where soluble lithium polysulfide intermediates dissolve into the electrolyte and migrate to the lithium anode, leading to capacity loss and poor cycle life. researchgate.net Anionic surfactants can help mitigate this issue. The hydrophilic sulfonate head of the dodecylbenzenesulphonate can interact with the lithium polysulfides, while the hydrophobic tail can anchor to the carbonaceous cathode material. This interaction can help to trap the polysulfides within the cathode structure, preventing their dissolution and diffusion. Research on using reactive additives like hexamethylene diisocyanate has shown that effectively blocking the dissolution of lithium polysulfides can significantly enhance cycle life. echemmat.com While not a surfactant, this demonstrates the principle of immobilizing polysulfides. A cell with a 3 wt.% HDI additive maintained a discharge capacity of 805.3 mAh g⁻¹ with good retention. echemmat.com

In Li-ion batteries, particularly those with next-generation anodes like silicon that suffer from large volume changes during cycling, maintaining electrode integrity is critical. The surfactant properties of this compound can improve the adhesion and flexibility of the binder, helping the electrode withstand mechanical stress and preserving the electrical pathways. Furthermore, surfactants can influence the formation of the solid electrolyte interphase (SEI) layer on the anode. A more stable and uniform SEI layer is crucial for preventing dendrite growth and improving both safety and cycling stability. nih.gov Studies on aqueous zinc-ion batteries have shown that adding sodium dodecyl benzene (B151609) sulfonate (SDBS) can effectively improve battery life by promoting smooth, dense metal deposition. nih.gov This principle is directly applicable to suppressing lithium dendrite formation in Li-ion and Li-S batteries.

While direct, extensive studies on this compound in these specific battery chemistries are emerging, the established effects of its sodium counterpart and other anionic surfactants provide a strong indication of its potential to enhance key performance metrics. For example, Li-S cells with cathodes designed for strong chemical interaction with polysulfides have shown excellent cycling stability, retaining 525 mAh g⁻¹ after 200 cycles at a high rate of 2C. researchgate.net Another approach using self-healing binders in Li-S batteries achieved 79.6% capacity retention after 400 cycles at 2.0C. rsc.org These results underscore the importance of controlling interfacial chemistry, a role for which this compound is well-suited.

Table 2: Performance of Li-S Batteries with Advanced Cathode/Binder Concepts

System Current Density Initial Discharge Capacity (mAh g⁻¹) Capacity after N Cycles (mAh g⁻¹) Number of Cycles (N) Capacity Retention
LTTHS@S Electrode researchgate.net 2C 823 525 200 ~64%
2S-PDMS Self-Healing Binder rsc.org 2C ~685 545.7 400 79.6%
Protected Li Anode elsevierpure.com N/A >300 (initial avg.) 270 (avg.) 100 ~90% (avg.)

This table presents data from various studies on enhancing Li-S battery performance, illustrating the impact of advanced material design on cycling stability.

Applications in Electric Double Layer Capacitors and Supercapacitors

This compound has been uniquely applied in the development of electrolytes for Electric Double Layer Capacitors (EDLCs). Specifically, its ability to form ionic lyotropic liquid crystals has been leveraged to create novel electrolyte systems. geneseo.eduresearchgate.net These liquid crystal electrolytes, when used with carbon fibrous electrodes, have shown promising results in EDLC applications. geneseo.edu

In one study, an EDLC was constructed using an ionic lyotropic liquid crystal of this compound at a concentration of 35 wt% in water as the electrolyte. geneseo.eduresearchgate.net The performance of this device was evaluated using cyclic voltammetry, galvanostatic charge-discharge cycles, and impedance spectroscopy. geneseo.eduresearchgate.net The key finding was that this specific formulation yielded the highest specific capacitance among the tested concentrations. geneseo.edu

The specific capacitance of the EDLC was calculated from the galvanostatic discharge curves to be 15 F/g, based on the mass of the carbon fibrous material. geneseo.eduresearchgate.net This demonstrates the viability of using this compound-based liquid crystals as a functional electrolyte in supercapacitor devices. The ordered structure of the liquid crystal phase can facilitate ion transport to the electrode surface, contributing to the capacitive energy storage. The use of lithium salts in EDLCs is also known to potentially increase the operating voltage window and energy density compared to standard aqueous or organic electrolytes. frontiersin.orgresearchgate.net

Table 3: Performance of EDLC with this compound Electrolyte

Electrolyte Composition Electrode Material Measurement Method Reported Specific Capacitance (F/g)
This compound 35wt% in water geneseo.eduresearchgate.net Carbon Fibrous Material Galvanostatic Discharge 15

This table is generated from data on EDLCs using this compound liquid crystal electrolytes. geneseo.eduresearchgate.net

Advanced Characterization Techniques in Lithium Dodecylbenzenesulphonate Research

Microscopic and Spectroscopic Methods for Structural Elucidation

To understand the complex structures that lithium dodecylbenzenesulphonate forms, both in solid state and in solution, a variety of microscopic and spectroscopic techniques are employed. These methods reveal information from the atomic to the macroscopic level.

Light Microscopy: Polarized light microscopy is a fundamental tool for observing the liquid crystalline phases (mesophases) that surfactants like this compound form in aqueous solutions at different concentrations. It can distinguish between isotropic phases and anisotropic structures such as hexagonal and lamellar phases based on their unique optical textures.

Freeze-Fracture Electron Microscopy: This technique provides high-resolution visualization of the supramolecular aggregates formed by the surfactant. By rapidly freezing a solution and then fracturing it, the internal structure of micelles, vesicles, or lamellar layers can be exposed and imaged, offering a snapshot of the solution's nanostructure.

X-ray Diffraction (XRD): XRD is a powerful technique for determining the arrangement of molecules in the solid state. For this compound, XRD is used to identify its crystalline structure and, crucially, to measure the d-spacing of its lamellar phases. This spacing corresponds to the thickness of the bilayer formed by the surfactant molecules and the intervening water layer, providing key information about molecular packing. In studies of related surfactants, XRD has been used to confirm phase composition and analyze crystalline features. tandfonline.com

Atomic Force Microscopy (AFM): AFM allows for the imaging of surfaces at the nanoscale. It can be used to visualize the adsorption and self-assembly of this compound molecules on a solid substrate. By scanning a sharp tip over the surface, AFM can reveal the formation of monolayers, bilayers, or complex aggregates, providing insight into interfacial phenomena.

TechniqueInformation ObtainedTypical Application for this compound
X-ray Diffraction (XRD) Crystalline structure, phase identification, lamellar d-spacingDetermination of the bilayer thickness in the solid or liquid crystalline state.
Atomic Force Microscopy (AFM) Surface topography, visualization of molecular aggregatesImaging of adsorbed surfactant layers on substrates.
Light Microscopy Identification of liquid crystalline phases (mesophases)Observation of phase transitions in aqueous solutions.
Freeze-Fracture EM Internal nanostructure of aggregates (micelles, vesicles)Visualization of the shape and size of self-assembled structures in solution.

Electrochemical Characterization Techniques

While not electrochemically active itself, this compound can be used as an additive in electrolyte systems, such as those in lithium-ion batteries, to modify interfacial properties. Electrochemical techniques are critical for evaluating its impact on battery performance. Surfactants can be used to tailor the charge transfer resistance at the electrode-electrolyte interface. rsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to probe the various resistance and capacitance elements within an electrochemical cell. mdpi.com When used to study an electrolyte containing this compound, EIS can quantify changes in the solid electrolyte interphase (SEI) resistance and the charge-transfer resistance. researchgate.net The adsorption of the surfactant onto the electrode surface can alter these values, indicating a change in ion transport kinetics and interface stability. rsc.org

Cyclic Voltammetry (CV): CV is used to study the electrochemical reactions occurring at an electrode surface by sweeping the potential and measuring the resulting current. elsevierpure.com In a system with a this compound additive, CV can reveal if the surfactant affects the stability of the electrolyte over a range of voltages and whether it influences the electrochemical processes of the anode or cathode. researchgate.net

Galvanostatic Charge/Discharge: This technique involves cycling a battery at a constant current to measure its capacity, efficiency, and stability over time. uri.edu The addition of this compound to the electrolyte can influence these parameters. Stable cycling with the additive would suggest it does not interfere with the primary lithium intercalation/de-intercalation process and may even enhance performance by creating a more stable interface. rsc.org

TechniqueKey Parameters MeasuredPurpose in a System with this compound
Electrochemical Impedance Spectroscopy (EIS) Solution resistance (Rs), SEI resistance (Rsei), Charge-transfer resistance (Rct)To quantify the effect of the surfactant additive on interfacial impedance. rsc.org
Cyclic Voltammetry (CV) Peak potentials, peak currents, electrochemical windowTo assess the electrochemical stability of the electrolyte and the influence of the additive on redox reactions. researchgate.net
Galvanostatic Charge/Discharge Discharge capacity, Coulombic efficiency, cycle lifeTo evaluate the overall impact of the surfactant on battery performance and longevity. uri.edu

Rheological Characterization

The rheology, or flow behavior, of this compound solutions is critical for applications involving fluid transport, coating, and the formation of foams or emulsions. Rheological studies characterize the viscoelastic properties of these solutions.

Bubble-Shape Analysis (Dilational Rheology): This method investigates the properties of a surfactant-laden interface (e.g., air-water) by oscillating the volume of a bubble or droplet and measuring the resulting change in surface tension. acs.org It provides the dilational viscoelastic modulus, which reflects the strength and elasticity of the interfacial film formed by the surfactant molecules. mdpi.com Studies on related alkyl benzene (B151609) sulfonates show that molecular structure significantly influences these properties. mdpi.combohrium.com

Dynamic Rheology (Oscillatory Tests): Dynamic rheological tests are performed using a rheometer to measure the viscoelastic properties of bulk solutions. By applying a small oscillatory shear, the storage modulus (G') and loss modulus (G'') are determined. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. For concentrated solutions of linear alkylbenzene sulfonic acid, which can form gel-like structures, G' is often greater than G'' at low frequencies, indicating a structured, semi-solid behavior. arxiv.org These measurements are crucial for understanding how the surfactant solution will behave under processing or storage conditions.

Rheological ParameterTechniqueDescription
Storage Modulus (G') Dynamic RheologyMeasures the elastic energy stored in the material; indicates solid-like behavior. arxiv.org
Loss Modulus (G'') Dynamic RheologyMeasures the energy dissipated as heat; indicates liquid-like behavior. arxiv.org
Dilational Elasticity Bubble-Shape AnalysisCharacterizes the ability of an interface to resist deformation. acs.orgbohrium.com
Dilational Viscosity Bubble-Shape AnalysisCharacterizes the energy dissipation at a deforming interface. bohrium.com

Computational and Theoretical Approaches

Computational methods provide molecular-level insights that complement experimental findings, allowing for the prediction of properties and the elucidation of interaction mechanisms.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org For this compound, DFT calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These values help predict the molecule's reactivity, stability, and potential interaction sites for adsorption onto surfaces. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are a computational tool used to model the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can model its self-assembly into micelles in an aqueous solution, the dynamics of its adsorption at an interface, and its interaction with other species in a mixture. researchgate.net These simulations provide a dynamic picture of how the surfactant behaves at the molecular level, which is difficult to observe experimentally.

Computational MethodKey OutputsApplication to this compound
Density Functional Theory (DFT) HOMO/LUMO energies, charge distribution, bond energiesPredicting chemical reactivity and adsorption mechanisms. tandfonline.comacs.org
Molecular Dynamics (MD) Trajectories of atoms, interaction energies, diffusion coefficientsSimulating self-assembly (micellization) and interfacial behavior. researchgate.net

Future Research Directions and Emerging Paradigms for Lithium Dodecylbenzenesulphonate Systems

Exploration of Novel Lithium Dodecylbenzenesulphonate Architectures for Next-Generation Materials

Future research is anticipated to delve into the controlled self-assembly of this compound to create novel material architectures. As an amphiphilic molecule, it possesses the intrinsic ability to form micelles, lamellar structures, and other ordered aggregates in solution. The focus will be on precisely manipulating these aggregation behaviors to fabricate materials with unique nanoscale topographies.

Key research areas will likely include:

Template-Directed Synthesis: Utilizing this compound as a soft template for the synthesis of porous materials, such as mesoporous silica (B1680970) or carbon. The size and arrangement of the surfactant's micelles will dictate the pore structure of the final material, enabling the creation of materials with high surface areas and tailored pore sizes for applications in catalysis and separation.

Hierarchical Structures: Investigating the formation of hierarchical structures through the co-assembly of this compound with other polymers or nanoparticles. This could lead to the development of advanced composites with enhanced mechanical, thermal, or conductive properties.

Surface Patterning: Exploring the use of this compound in advanced lithographic techniques to create patterned surfaces at the nanoscale. The self-assembling nature of the surfactant could be exploited to produce regular patterns over large areas, which is of interest for the fabrication of sensors and electronic devices.

The ability to control the architecture of materials at the molecular level is a cornerstone of nanotechnology, and the exploration of this compound in this context represents a promising avenue for innovation.

Integration into Hybrid Energy Storage and Conversion Devices

The field of energy storage is continually seeking new materials to enhance the performance and safety of devices like lithium-ion batteries. While not a primary active material, this compound is being considered for its potential role as a functional additive in hybrid energy storage systems.

Future investigations will likely concentrate on:

Electrolyte Additive: Research into the use of this compound as an electrolyte additive in lithium-ion batteries is a promising direction. Its presence could modify the solid electrolyte interphase (SEI) layer that forms on the anode, potentially leading to improved cycle life and stability. researchgate.netillinois.edugoogle.com The sulfonate group could interact with the electrode surface, while the dodecyl chain could provide a flexible and stable interface. researchgate.net Some studies have explored other benzenesulfonate (B1194179) derivatives as electrolyte additives, showing their potential to improve battery performance. nih.gov

Electrode Processing: The surfactant properties of this compound could be beneficial in the preparation of electrode slurries. It can act as a dispersing agent for active materials and conductive additives, leading to more uniform electrode coatings and improved electrochemical performance. This is particularly relevant for next-generation, high-capacity electrode materials that can be difficult to process.

The table below outlines potential research directions for this compound in energy storage applications.

Research AreaPotential Role of this compoundDesired Outcome
Lithium-Ion Battery Electrolytes SEI-forming additiveImproved cycle stability, enhanced safety
High-Capacity Anode Processing Dispersing agent for silicon or tin-based materialsHomogeneous electrode morphology, better rate capability
Lithium-Sulfur Batteries Polysulfide shuttle inhibitorIncreased capacity retention, longer cycle life
Hybrid Flow Batteries Stabilizer for redox-active speciesPrevention of active material precipitation

Advanced Computational Modeling for Predictive Design

Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. pku.edu.cnresearchgate.netjlu.edu.cn For this compound, advanced computational modeling offers a pathway to accelerate the design of new materials and formulations.

Future research in this area will likely involve:

Micelle Formation and Stability: Using MD simulations to model the self-assembly of this compound in various solvents and under different conditions. jlu.edu.cn This will provide insights into the factors that control micelle size, shape, and stability, which is crucial for its application as a templating agent.

Interfacial Behavior: Simulating the interaction of this compound with different surfaces, such as electrode materials or catalyst supports. pku.edu.cnresearchgate.net This can help in understanding its role as a dispersing agent or an SEI component at a molecular level.

Predictive Property-Structure Relationships: Developing computational models that can predict the bulk properties of this compound-containing systems based on its molecular structure. This will enable the in-silico screening of different molecular architectures to identify candidates with desired performance characteristics before undertaking expensive and time-consuming experimental work.

The following table summarizes the key parameters that can be investigated through computational modeling of this compound systems.

Computational MethodSystem of InterestKey Parameters to Investigate
Molecular Dynamics Self-assembly in solutionCritical micelle concentration, aggregation number, micelle morphology
Quantum Mechanics Interaction with electrode surfacesAdsorption energies, electronic structure modifications, reaction pathways
Coarse-Grained Simulations Large-scale material architecturesMesophase formation, long-range ordering

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The production of this compound is no exception, and future research will focus on developing greener synthesis routes. nih.govuchicago.edu

The traditional synthesis of the precursor, linear alkylbenzene (LAB), often involves catalysts like hydrogen fluoride, which pose environmental and safety risks. researchgate.netnih.gov The subsequent sulfonation and neutralization steps also offer opportunities for green chemistry innovations.

Key areas for future research include:

Green Alkylation Catalysts: The development of solid acid catalysts, such as zeolites or functionalized mesoporous materials, to replace homogeneous catalysts in the alkylation of benzene (B151609) with long-chain olefins. researchgate.netresearchgate.net These solid catalysts are easier to separate from the reaction mixture, are reusable, and can offer higher selectivity to the desired linear product. researchgate.net

Alternative Sulfonation Reagents: Investigating milder and more selective sulfonating agents to reduce the formation of byproducts and waste. This could include the use of sulfur trioxide complexes or enzymatic sulfonation methods.

Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents. This could involve solvent-free reaction conditions or the use of greener alternatives like ionic liquids or supercritical fluids. researchgate.net

Circular Economy Approaches: Investigating the use of bio-based feedstocks for the production of the alkylbenzene portion of the molecule, contributing to a more circular and sustainable chemical economy. mdpi.comresearchgate.net

The table below compares traditional and potential green synthesis routes for this compound.

Synthesis StepTraditional MethodPotential Green AlternativeEnvironmental Benefit
Alkylation Hydrogen Fluoride (HF) or Aluminum Chloride (AlCl3)Solid acid catalysts (e.g., zeolites)Elimination of corrosive and hazardous catalysts, reusability of catalyst
Sulfonation Concentrated Sulfuric Acid or Oleum (B3057394)Sulfur trioxide-based reagents, enzymatic sulfonationReduced acid waste, higher selectivity, milder reaction conditions
Neutralization Lithium Hydroxide (B78521) in aqueous solutionReaction in green solvents or solvent-free conditionsReduced use of volatile organic compounds, lower energy consumption

Q & A

Q. What protocols ensure reproducibility in LiDBS's interfacial tension measurements at high-salinity conditions?

  • Calibrate pendant drop tensiometers with standard fluids (e.g., water/hexane). Pre-saturate LiDBS solutions with NaCl to equilibrium (24 hrs). Report dynamic tension values at plateau phases (≥300 sec) to account for kinetic effects .

Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies between computational predictions and experimental CMC values for LiDBS?

  • Compare molecular dynamics simulations (e.g., packing parameter calculations) with experimental data. Adjust force field parameters (e.g., CHARMM36 for sulfonate groups) to improve agreement. Discuss limitations, such as neglecting counterion polarization effects .

Q. What criteria should guide the selection of reference standards for quantifying LiDBS in environmental samples via LC-MS?

  • Use isotopically labeled internal standards (e.g., d₆-LiDBS) to correct matrix effects. Validate selectivity by analyzing blanks spiked with structurally similar surfactants (e.g., sodium dodecylbenzene sulfonate). Report limits of detection (LOD) based on signal-to-noise ratios ≥3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.